2-(3-Fluoroanilino)propanoic acid
Description
2-(3-Fluoroanilino)propanoic acid is a fluorinated aromatic amino acid derivative characterized by a propanoic acid backbone substituted with a 3-fluoroanilino group at the second carbon. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atom on the aniline ring, which influences acidity, solubility, and reactivity.
Properties
IUPAC Name |
2-(3-fluoroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFWZVDHJIQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aniline Ring
- Fluorine vs. Nitro Groups: 2-(3-Nitrophenyl)propanoic acid (C₁₀H₁₁NO₄) replaces fluorine with a nitro group, significantly increasing electron-withdrawing effects. The nitro group reduces pKa (enhancing acidity) compared to fluorine, which is less deactivating. This impacts applications in catalysis or metal coordination, as seen in 3-(3,5-dichloroanilinocarbonyl)propionic acid, where chlorine substituents enhance metal-binding affinity . Key Data: Compound Substituent Molecular Weight Key Properties 2-(3-Fluoroanilino)propanoic acid 3-F ~183.1 (estimated) Moderate acidity, planar structure 2-(3-Nitrophenyl)propanoic acid 3-NO₂ 209.2 High acidity, stronger electron withdrawal
- Chlorinated Analogues: 3-(3,5-Dichloroanilinocarbonyl)propionic acid (C₁₀H₇Cl₂NO₃) demonstrates that chloro substituents increase steric hindrance and alter coordination chemistry. Its dichloroaniline group facilitates stable metal complexes, suggesting that this compound may exhibit weaker metal-binding due to fluorine’s smaller size and lower polarizability .
Backbone Modifications and Functional Groups
- Amino Acid Derivatives: (R)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid (C₁₆H₁₈FN₂O₄) incorporates a Boc-protected amino group and fluoroindole, introducing steric bulk and chirality. This contrasts with this compound’s simpler structure, which lacks stereocenters and may exhibit lower solubility in nonpolar solvents .
- Ureido and Morpholino Substituents: 3-Morpholino-2-(3-phenylureido)propanoic acid () features a morpholino ring and ureido group, enhancing hydrogen-bonding capacity. Its ¹H-NMR shows downfield shifts for NH protons (δ 7.17–7.61 ppm), indicating strong hydrogen bonding, whereas fluorine’s inductive effects in this compound would likely shift aromatic protons upfield .
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